Product packaging for Ethyl 3,5-dimethylbenzoylformate(Cat. No.:CAS No. 100117-62-2)

Ethyl 3,5-dimethylbenzoylformate

Cat. No.: B028517
CAS No.: 100117-62-2
M. Wt: 206.24 g/mol
InChI Key: FSLQIQOXXSVLCU-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Ester Derivatives

In the vast landscape of organic chemistry, molecules are categorized based on their functional groups, which dictate their physical and chemical properties. Ethyl 3,5-dimethylbenzoylformate belongs to the family of esters, which are characterized by the presence of a carbonyl group adjacent to an ether linkage. Specifically, it is an ethyl ester of 3,5-dimethylbenzoylformic acid.

Esters are integral to both the natural world and industrial applications. They are known for their characteristic fruity or pleasant odors, leading to their use in the fragrance and food industries. In a chemical context, the ester functional group is a key building block in the synthesis of more complex molecules due to its reactivity, particularly in reactions like hydrolysis, ammonolysis, and transesterification.

Significance of Benzoylformates in Synthetic Methodologies

The benzoylformate moiety, which is a central feature of this compound, is a class of α-keto esters. These compounds are valuable intermediates in organic synthesis. The presence of two adjacent carbonyl groups imparts unique reactivity, making them versatile precursors for a variety of chemical transformations.

Several synthetic routes have been developed for the preparation of α-keto esters, including the reaction of Grignard reagents with oxalyl chloride. asianpubs.org More environmentally friendly methods, such as the selective oxidation of styrene derivatives, have also been explored to produce benzoylformic acid, a precursor to benzoylformate esters. asianpubs.org The synthesis of methyl benzoylformate, a closely related compound, has been achieved with high selectivity using solid acid catalysts, which offers a recyclable and less corrosive alternative to traditional methods. google.com

Overview of Current Research Landscape on this compound

A comprehensive search of academic and patent literature reveals a significant lack of studies focused specifically on this compound. Research on related compounds, however, provides a glimpse into its potential areas of interest. For instance, the synthesis of 3,5-dimethylbenzoyl chloride, a likely precursor to this compound, has been detailed in patent literature, highlighting its importance as a chemical intermediate. google.comgoogle.com This precursor is noted for its application in the production of pesticides and other economically valuable materials. google.comgoogle.com

The research landscape for closely related benzoylformates includes their use as photoinitiators in polymerization reactions. google.com This suggests that this compound could potentially have applications in materials science. Furthermore, various substituted benzoyl derivatives are explored for their biological activities, although no such studies have been reported for this specific compound.

Given the absence of direct research, the properties and reactivity of this compound can be inferred from similar molecules. The table below presents data for related compounds to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Ethyl 3,5-dimethylbenzoateC11H14O2178.23A benzoate ester.
Ethyl 3,5-dinitrobenzoateC9H8N2O6240.17A dinitro-substituted benzoate ester.
Methyl benzoylformateC9H8O3164.16A closely related benzoylformate ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B028517 Ethyl 3,5-dimethylbenzoylformate CAS No. 100117-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQIQOXXSVLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374510
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100117-62-2
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Ethyl 3,5 Dimethylbenzoylformate

Reaction Mechanisms in Asymmetric Transformations

The asymmetric reduction of α-ketoesters like ethyl 3,5-dimethylbenzoylformate is a critical transformation for producing optically active α-hydroxy esters, which are valuable chiral building blocks. The primary mechanism for this transformation involves the stereoselective reduction of the ketone carbonyl group.

One major pathway is through catalytic asymmetric hydrogenation . This typically employs transition metal catalysts, such as ruthenium, complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The mechanism for the hydrogenation of β-ketoesters with Ru-BINAP catalysts, which can be extended to α-ketoesters, is believed to proceed via a monohydride-unsaturate pathway. nih.govharvard.edu The catalytic cycle involves the formation of a ruthenium hydride species. The substrate, this compound, coordinates to the chiral metal center. This coordination, directed by the chiral ligand, creates a diastereomeric transition state that favors hydride transfer to one specific face of the ketone carbonyl. This results in the formation of one enantiomer of the corresponding ethyl 3,5-dimethylmandelate product in excess. harvard.eduyoutube.com

Another significant approach is biocatalytic reduction using enzymes, particularly ketoreductases or engineered alcohol dehydrogenases (ADHs). nih.gov These enzymes utilize a cofactor, typically NADPH, as the hydride source. youtube.com The mechanism involves the substrate binding to the enzyme's active site, which has a specific three-dimensional structure. This chiral environment forces the substrate into a fixed orientation relative to the NADPH cofactor. youtube.comnih.gov The hydride is then delivered from the cofactor to the re or si face of the keto group, leading to high enantioselectivity in the resulting alcohol product. The stereochemical outcome (R or S) is determined by the specific enzyme used. nih.govrsc.org

Detailed Analysis of Grignard Addition Mechanisms

The reaction of this compound with Grignard reagents (R-MgX) is a classic example of nucleophilic addition to carbonyls. Due to the presence of two electrophilic carbonyl centers (the ketone and the ester), the reaction proceeds via a well-established double addition mechanism.

The general mechanism involves the following steps:

First Nucleophilic Addition: The Grignard reagent, a potent nucleophile, preferentially attacks the more electrophilic ketone carbonyl carbon. This breaks the C=O π-bond and forms a tetrahedral magnesium alkoxide intermediate.

Second Nucleophilic Addition: Unlike in reactions with aldehydes or simple ketones, the ester group provides a pathway for further reaction. A second equivalent of the Grignard reagent attacks the ester carbonyl. This addition also forms a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, reforming the C=O double bond and expelling the ethoxide (⁻OEt) as a leaving group. The product of this step is a new ketone.

Third Nucleophilic Addition: The newly formed ketone is still susceptible to attack by another equivalent of the Grignard reagent (if present in excess), leading to a tertiary alcohol. However, in the context of α-ketoesters, the initial attack on the keto-carbonyl is the primary focus, followed by reaction at the ester carbonyl.

A more detailed view considers that esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two of the alkyl groups are derived from the Grignard reagent. The reaction first produces a ketone intermediate, which is typically more reactive than the starting ester, and thus immediately reacts with a second equivalent of the Grignard reagent.

The first equivalent of CH₃MgBr adds to the ketone carbonyl.

The second equivalent adds to the ester carbonyl, leading to the elimination of ethoxide and formation of an intermediate ketone.

A third equivalent of CH₃MgBr adds to this newly formed ketone.

Acidic workup protonates the alkoxides to yield the final tertiary alcohol product.

For formate (B1220265) esters, which lack the central ketone, reaction with excess Grignard reagent leads to secondary alcohols with two identical R groups from the reagent. pearson.com

Table 1: Grignard Reaction with this compound
Reactant 1Reactant 2 (Excess)Intermediate (after first addition)Final Product (after workup)
This compoundR-MgXMagnesium alkoxide of ethyl 2-alkyl-2-hydroxy-3,5-dimethylbenzoate2-(3,5-dimethylphenyl)alkane-2-ol (after double addition to ester and single to ketone)

Radical Reaction Pathways in Derivatization

Radical reactions offer alternative pathways for the derivatization of this compound, often initiated by light or a radical initiator. The α-ketoester moiety can participate in photocatalytic reactions that proceed through radical intermediates. organic-chemistry.org

One such pathway is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl group and an alkene. Under triplet sensitization, the benzoylformate ester can be excited to a triplet state. This excited state then reacts with an alkene to form a diradical intermediate, which subsequently closes to form an oxetane (B1205548) ring. organic-chemistry.org The regioselectivity of the reaction is governed by the stability of the intermediate diradical.

Alternatively, under photoredox conditions, single-electron transfer (SET) mechanisms can dominate. organic-chemistry.org An excited photocatalyst can transfer an electron to the benzoylformate ester, generating a radical anion. This species can then engage in various transformations, such as allylic functionalization when reacted with alkenes. organic-chemistry.org

Radical hydroboration reactions, using reagents like N-heterocyclic carbene (NHC)-boranes under visible light photoredox catalysis, provide another route for derivatization. nih.gov This reaction proceeds through the addition of a boryl radical to an activated double bond, though its direct application to the carbonyls of this compound is less common than reactions with α,β-unsaturated esters.

Electrophilic and Nucleophilic Reaction Studies

The reactivity of this compound is defined by its susceptibility to both nucleophilic and electrophilic attack at different sites.

Nucleophilic Reactions: The primary sites for nucleophilic attack are the two carbonyl carbons. As discussed in the Grignard reaction section (3.2), these carbons are electrophilic and readily react with nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Other nucleophiles, such as organolithium reagents, hydrides (e.g., NaBH₄, LiAlH₄), and amines, will also preferentially attack the ketone position first, which can be followed by reaction at the ester under appropriate conditions. nih.govresearchgate.net

Electrophilic Reactions: The 3,5-dimethylphenyl ring is the site for electrophilic attack. This is a classic electrophilic aromatic substitution (EAS) reaction. msu.eduyoutube.com The substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The two methyl groups are activating, ortho-para directors. The benzoylformate group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl groups.

The directing effects are as follows:

Methyl groups (activating): Direct electrophiles to positions 2, 4, and 6.

Benzoylformate group (deactivating): Directs electrophiles to positions 2 and 6 (which are meta to it).

Considering these combined effects, the incoming electrophile will be directed to the positions that are ortho to both methyl groups and meta to the benzoylformate group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound is predicted to occur predominantly at the C2 and C6 positions of the aromatic ring. msu.edu The reaction proceeds via a positively charged benzenonium intermediate (sigma complex), which is stabilized by resonance, before a proton is lost to restore aromaticity. msu.edu

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. nih.govresearchgate.netnih.gov For a molecule like this compound, computational studies can provide deep insights into reaction pathways, transition state structures, and the origins of selectivity. iu.edu

Transition state (TS) analysis is a core component of computational mechanistic studies. By calculating the geometry and energy of the transition state for a given reaction step, chemists can determine the activation energy barrier. nih.gov A lower energy barrier corresponds to a faster reaction rate.

For instance, in the asymmetric reduction of this compound with a chiral catalyst, DFT calculations can be used to model the diastereomeric transition states leading to the R and S products. By comparing the energies of these two transition states, the enantioselectivity of the reaction can be predicted and rationalized. The analysis often reveals key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state that are responsible for stereochemical control. researchgate.net Similarly, for the Grignard addition, calculations can model the transition states for the nucleophilic attack, helping to understand factors that influence the reaction's facility. nih.govresearchgate.net

Energy landscape profiling involves mapping the potential energy surface of an entire reaction mechanism. This is achieved by calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. iu.edunih.gov The resulting energy profile provides a comprehensive view of the reaction, showing each step's energy changes and barriers.

For the multi-step Grignard reaction with this compound, an energy profile could reveal whether the process is stepwise or concerted and identify the rate-determining step by locating the highest energy barrier in the pathway. nih.govresearchgate.net These profiles are also crucial for comparing competing reaction pathways, for example, in photocatalytic reactions where the system could proceed via either an energy transfer or an electron transfer mechanism. organic-chemistry.org By calculating the energy profiles for both pathways, researchers can predict which will be favored under specific conditions.

Table 2: Illustrative Computational Data for a Hypothetical Reaction Step
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State (TS1)TS for nucleophilic attack on ketone+15.2
IntermediateTetrahedral alkoxide intermediate-5.8
Note: Data are hypothetical for illustrative purposes.

Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3,5-dimethylbenzoylformate, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the ethyl group protons, and the methyl group protons will each have characteristic chemical shifts and splitting patterns.

The two equivalent aromatic protons at the C2 and C6 positions are expected to appear as a singlet due to their symmetrical environment, with a predicted chemical shift in the downfield region, typically around 7.70 ppm. The single aromatic proton at the C4 position will also appear as a singlet, likely at a slightly different chemical shift, around 7.30 ppm. The two methyl groups attached to the benzene (B151609) ring at the C3 and C5 positions are equivalent and will give rise to a sharp singlet, integrating to six protons, at approximately 2.35 ppm.

The ethyl ester group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons, being adjacent to an oxygen atom, are deshielded and are predicted to resonate at around 4.40 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons of the ethyl group are expected to appear further upfield, at approximately 1.40 ppm, as a triplet due to coupling with the two methylene protons.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70s2HAr-H (C2, C6)
~7.30s1HAr-H (C4)
~4.40q2H-OCH₂CH₃
~2.35s6HAr-(CH₃)₂
~1.40t3H-OCH₂CH₃

s = singlet, t = triplet, q = quartet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are predicted.

The two carbonyl carbons are the most deshielded and will appear furthest downfield. The ketone carbonyl carbon (C=O) is expected at approximately 195.0 ppm, while the ester carbonyl carbon (COO) is predicted around 165.0 ppm. The aromatic carbons will have chemical shifts in the range of 128.0 to 140.0 ppm. The quaternary carbons of the ring (C1, C3, and C5) will have distinct signals from the carbons bearing a hydrogen atom (C2, C4, and C6).

The carbon of the methylene group (-OCH₂-) in the ethyl ester is expected at about 62.0 ppm, and the methyl carbon (-OCH₂CH₃) at around 14.0 ppm. The carbons of the two aromatic methyl groups will appear at approximately 21.0 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~195.0C=O (ketone)
~165.0C=O (ester)
~139.0C3, C5
~135.0C4
~132.0C1
~129.0C2, C6
~62.0-OCH₂CH₃
~21.0Ar-(CH₃)₂
~14.0-OCH₂CH₃

1D NOE Spectroscopy

One-dimensional Nuclear Overhauser Effect (1D NOE) spectroscopy is used to identify protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure and conformation.

In this compound, irradiation of the aromatic methyl protons (at ~2.35 ppm) is expected to show an NOE enhancement for the adjacent aromatic protons at the C2, C4, and C6 positions. This would confirm the proximity of these groups on the benzene ring.

Furthermore, an NOE effect is anticipated between the methylene protons of the ethyl group (~4.40 ppm) and the protons of the adjacent benzoyl group, specifically the aromatic protons at the C2 and C6 positions. The observation of this through-space interaction would provide insight into the preferred rotational conformation around the C-C bond connecting the benzoyl and formate (B1220265) groups. The absence or presence of a significant NOE would help to distinguish between different spatial arrangements of the ethyl ester relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which aids in its structural elucidation.

The molecular ion peak [M]⁺ for this compound (C₁₂H₁₄O₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 206.24 g/mol .

The fragmentation pattern is predicted to show several characteristic ions. A prominent peak would be expected at m/z 161, corresponding to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, forming the stable 3,5-dimethylbenzoyl cation. Another significant fragment could be observed at m/z 133, resulting from the subsequent loss of a carbonyl group (-CO) from the 3,5-dimethylbenzoyl cation. A peak at m/z 105 could arise from the further loss of ethylene (B1197577) from the m/z 133 fragment. The presence of a peak at m/z 45 would be indicative of the ethoxy radical cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
206[M]⁺ (Molecular Ion)
161[M - OCH₂CH₃]⁺
133[M - OCH₂CH₃ - CO]⁺
105[M - OCH₂CH₃ - CO - C₂H₄]⁺
45[OCH₂CH₃]⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to its two carbonyl groups. The α-keto group (C=O) will likely exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The ester carbonyl group (C=O) will also show a strong absorption, typically at a higher frequency, around 1720-1740 cm⁻¹.

The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Ketone)
~1600, ~1470Medium-WeakAromatic C=C Stretch
~1250, ~1150StrongC-O Stretch (Ester)

Ultraviolet-Visible (UV-Vis) Spectroscopyyoutube.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system in this compound, involving the benzene ring and the α-keto-ester functionality, suggests that it will absorb in the UV region. youtube.com

The spectrum is predicted to show a strong absorption band (π → π* transition) at a wavelength (λmax) around 250-260 nm, which is characteristic of the benzoyl chromophore. The substitution on the benzene ring with two methyl groups may cause a slight bathochromic (red) shift compared to unsubstituted benzoyl compounds.

A weaker absorption band (n → π* transition) is also expected at a longer wavelength, typically in the range of 320-340 nm. This transition arises from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This band is characteristically of lower intensity than the π → π* transition. youtube.com

Predicted UV-Vis Absorption Maxima for this compound

λmax (nm)Transition TypePredicted Molar Absorptivity (ε)
~255π → πHigh
~330n → πLow

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, enabling both the separation of the compound from reaction mixtures and the determination of its purity.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. While specific GC methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally similar compounds offer valuable insights into potential analytical conditions. For instance, the analysis of aromatic esters often involves capillary columns with non-polar or medium-polarity stationary phases.

A hypothetical GC-MS analysis for this compound could employ a standard capillary column, such as one coated with a phenyl-methylpolysiloxane phase. The temperature program would likely start at a lower temperature to allow for the separation of any volatile impurities, followed by a ramp-up to a higher temperature to ensure the elution of the target compound in a reasonable timeframe. The mass spectrometer would then serve as a detector, providing not only quantitative data but also mass fragmentation patterns that can confirm the identity of the compound.

ParameterExample Condition
Column Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp at 10 °C/min to 280 °C
Carrier Gas Helium
Detector Mass Spectrometer (MS)

This table represents a hypothetical set of conditions based on the analysis of similar compounds and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)cymitquimica.comepa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide array of organic compounds, including esters like this compound. It is particularly useful for assessing the purity of the compound and for monitoring the progress of a reaction.

ParameterExample Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (B52724)
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table represents a hypothetical set of conditions based on the analysis of similar compounds and is for illustrative purposes.

Flash Chromatography for Purificationcymitquimica.com

Flash chromatography is a preparative technique widely used in synthetic organic chemistry to purify compounds on a larger scale than analytical chromatography. wfu.edu For the purification of this compound from a crude reaction mixture, normal-phase flash chromatography is a suitable method. amazonaws.comumich.edu

In a typical procedure, a glass column is packed with silica (B1680970) gel, a polar stationary phase. The crude product is then loaded onto the top of the column and eluted with a solvent system of increasing polarity. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) would be used as the mobile phase. oncotarget.com By gradually increasing the proportion of ethyl acetate, compounds are eluted from the column based on their polarity, with less polar compounds eluting first. The fractions are collected and analyzed (for example, by TLC or HPLC) to identify those containing the pure product.

ParameterExample Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)
Elution Step or linear gradient
Fraction Collection Based on TLC or UV detection

This table represents a hypothetical set of conditions based on the purification of similar compounds and is for illustrative purposes.

Advanced Applications and Derivatization in Research

Chiral Compound Synthesis Utilizing Ethyl 3,5-Dimethylbenzoylformate

The synthesis of chiral compounds, particularly chiral alcohols, is of paramount importance in the pharmaceutical and fine chemical industries, where enantiomeric purity can determine biological activity. The prochiral ketone in this compound presents a key target for asymmetric reduction to produce the corresponding chiral α-hydroxy ester, ethyl 3,5-dimethylmandelate.

While specific studies on the enantioselective reduction of this compound are not widely documented, the methodology is well-established for analogous ketoesters. Biocatalysis, utilizing whole-cell systems or isolated enzymes, represents a powerful tool for achieving high enantioselectivity under mild conditions. For instance, various microorganisms have been successfully screened for the stereoselective reduction of similar substrates like ethyl 3-oxo-5-phenylpentanoate, yielding both (R) and (S) enantiomers of the corresponding hydroxy ester with high enantiomeric excess (ee). researchgate.net The process often involves optimizing cofactors, recycling systems, and co-solvents to achieve excellent yields and enantiopurity. researchgate.net It is projected that similar biocatalytic screening could identify suitable strains for the highly selective reduction of this compound, providing access to valuable chiral building blocks.

Table 1: Potential Chiral Reduction of this compound

Starting Material Reaction Type Potential Product Significance

Derivatization for Pharmacologically Active Compounds

The functional groups within this compound allow for its derivatization into various heterocyclic systems, which form the core of many pharmacologically active compounds.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.net The Hantzsch thiazole synthesis is a classic method for forming this heterocycle, typically involving the condensation of an α-haloketone and a thioamide. organic-chemistry.org

While this compound is not an α-haloketone, it can be readily converted into one through α-halogenation (e.g., bromination) of its enolate form. The resulting ethyl 2-bromo-2-(3,5-dimethylphenyl)-2-oxoacetate would be a prime candidate for the Hantzsch synthesis. Reacting this intermediate with a thioamide, such as thiourea, would yield aminothiazole derivatives, which are precursors to a vast array of potential therapeutic agents.

Preparation of Pyrrole (B145914) Ring Systems

Pyrrole derivatives are another class of heterocycles with significant pharmacological interest. clockss.org Although direct synthesis from this compound is not documented, its structure lends itself to multi-step synthetic pathways to construct pyrrole rings. For example, the Van Leusen pyrrole synthesis involves the reaction of a compound with an activated double bond (a Michael acceptor) with tosylmethyl isocyanide (TosMIC). nih.gov

This compound could be transformed into a suitable Michael acceptor, for instance, through a Knoevenagel or Wittig-type reaction to introduce an α,β-unsaturated system. The subsequent [3+2] cycloaddition with TosMIC would construct the polysubstituted pyrrole ring. nih.gov Research has demonstrated the synthesis of complex pyrrole structures, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, from related pyrrole precursors, highlighting the modular nature of these synthetic strategies. researchgate.net

Photocatalysis and Photoinitiator Applications

The benzoylformate moiety is a well-known chromophore that exhibits interesting photochemical properties. These compounds are particularly recognized for their application as photoinitiators in polymerization reactions.

Norrish Type I Photoinitiators

This compound is classified as a Norrish Type I photoinitiator. uvabsorber.com Upon absorption of UV light, the molecule undergoes α-cleavage (cleavage of the bond between the carbonyl group and the benzoyl group). This homolytic bond scission is highly efficient and generates two distinct free radicals: a benzoyl radical and an ethoxycarbonyl radical. uvabsorber.comacs.org

Reaction: C₆H₃(CH₃)₂COCOOC₂H₅ + hν → C₆H₃(CH₃)₂CO• + •COOC₂H₅

These generated radicals are highly reactive and can initiate the polymerization of various unsaturated monomers, such as acrylates, making them crucial components in UV-curable coatings, inks, and adhesives. chemicalbook.com The efficiency of benzoylformate derivatives, like methyl benzoylformate, has been studied for initiating free radical photopolymerization under near-UV or visible LED irradiation. acs.org The substitution pattern on the benzene (B151609) ring can influence the absorption characteristics and cleavage efficiency of the photoinitiator.

Table 2: Photoinitiation Mechanism

Photoinitiator Type Mechanism Generated Radicals Application

Material Science and Polymer Applications

The primary application of this compound in material science stems directly from its role as a photoinitiator. The ability to trigger rapid polymerization upon exposure to light is the foundation of photopolymerization, a technology with significant advantages, including high curing speed, low energy consumption, and minimal solvent emission. patsnap.com

The use of benzoylformate esters is integral to the formulation of light-curable resins used in 3D printing, dental materials, and protective coatings. google.comresearchgate.net By incorporating this compound into a monomer-oligomer mixture, a liquid formulation can be rapidly transformed into a solid, cross-linked polymer network. This process is essential for creating materials with tailored mechanical properties, durability, and chemical resistance. While the compound itself is a small molecule additive, its function is critical for the synthesis of the final polymer material. Further research could explore grafting this or similar photoinitiating moieties onto polymer backbones to create self-initiating polymeric materials.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT calculations for Ethyl 3,5-dimethylbenzoylformate would offer fundamental insights into its geometry and electronic characteristics.

Geometry Optimization

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The optimization would likely reveal the preferred orientation of the ethyl ester group relative to the dimethyl-substituted benzene (B151609) ring. Key parameters that would be determined include the planarity of the benzoylformate core and the rotational barrier around the C-C bond connecting the carbonyl groups. The presence of the two methyl groups at the 3 and 5 positions would sterically influence the conformation of the ethyl ester side chain, a detail that geometry optimization would precisely quantify.

Illustrative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(aromatic)-C(carbonyl)1.50--
C=O (keto)1.22--
C=O (ester)1.21--
C-O (ester)1.35--
O-C (ethyl)1.45--
C(aromatic)-C(aromatic)1.39--
C(aromatic)-H1.08--
C(aromatic)-C(methyl)1.51--
C(methyl)-H1.09--
C(ethyl)-H1.09--
C(ethyl)-C(ethyl)1.53--
C(aromatic)-C-C(carbonyl)-120.5-
C-C-O (ester)-125.0-
C-O-C (ester)-115.0-
O=C-C=O--~85
C(aromatic)-C(carbonyl)-O-C--~175

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar organic molecules. Actual values would be obtained from a specific DFT calculation.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure would provide insights into the molecule's reactivity and spectroscopic properties. This involves examining the molecular orbitals, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich dimethyl-substituted benzene ring, while the LUMO would be centered on the electron-deficient α-ketoester moiety.

An analysis of the electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This would reveal electron-rich regions (typically colored red or orange) and electron-poor regions (colored blue). In this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons would be electron-deficient and thus prone to nucleophilic attack.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a given environment (e.g., in a solvent or in a condensed phase). MD simulations for this compound would involve solving Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities.

These simulations could be used to study the conformational flexibility of the molecule, particularly the rotation of the ethyl group and the torsional motions of the benzoylformate backbone. By analyzing the trajectory, one could identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how they affect its conformational preferences and dynamics. This information is crucial for understanding its solubility and reactivity in different media.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. While there are no specific QSAR studies reported for this compound itself, one could envision its inclusion in a broader study of related benzoylformate derivatives.

In a hypothetical QSAR study, a series of substituted benzoylformates would be synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity) or a physical property (e.g., lipophilicity) would be measured. A wide range of molecular descriptors would then be calculated for each compound using computational methods. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe the connectivity of the atoms.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The synthesis of α-keto esters, including Ethyl 3,5-dimethylbenzoylformate, is a focal point for the development of innovative and efficient catalytic methodologies. Current research emphasizes the move towards more sustainable and selective synthetic routes.

Future research will likely focus on several key areas of catalysis. The development of transition-metal-catalyzed bicarbonylation reactions, using catalysts based on palladium or cobalt, has expanded the toolkit for synthesizing α-keto acid esters. mdpi.com These methods often involve the carbonylation of aryl halides and can be performed under increasingly mild conditions. mdpi.com Platinum-catalyzed C-H acylation presents another promising route, offering a way to introduce the α-keto ester functional group directly. nih.gov

Furthermore, the exploration of non-precious metal catalysts, such as those based on copper, is gaining traction for the synthesis of α-ketoamides and could be adapted for α-keto esters. organic-chemistry.orgorganic-chemistry.org These systems often utilize molecular oxygen as a green oxidant. organic-chemistry.orgorganic-chemistry.org Organocatalysis, employing small organic molecules to catalyze reactions, also presents a metal-free alternative for the synthesis of these compounds. organic-chemistry.org

A significant future direction is the use of biocatalysts. Enzymes such as benzoylformate decarboxylase, which naturally processes benzoylformate, could be engineered to accept substituted substrates like 3,5-dimethylbenzoylformate or to catalyze its synthesis. frontiersin.org The use of whole-cell biocatalysts, for instance from Lactobacillus species, is being explored for the asymmetric reduction of ketones and could be adapted for stereoselective syntheses involving α-keto esters. qu.edu.qa

Catalytic ApproachPotential Catalyst TypeSubstrate TypeKey Advantages
Transition-Metal CatalysisPalladium, Cobalt, Platinum, CopperAryl halides, Alcohols, AlkenesHigh efficiency, selectivity, and expanding substrate scope. mdpi.comnih.govorganic-chemistry.org
OrganocatalysisSmall organic molecules (e.g., nitroxyl (B88944) radicals)α-hydroxy acids, α-aryl halogen derivativesMetal-free, environmentally benign. organic-chemistry.org
BiocatalysisEngineered enzymes, Whole-cell systemsBenzoylformate derivatives, Prochiral ketonesHigh stereoselectivity, mild reaction conditions, green chemistry. frontiersin.orgqu.edu.qa
Microwave-Assisted SynthesisExpandable graphiteBenzoic acid, EthanolReduced reaction times, high efficiency. cibtech.org

Exploration of Biological Activities and Pharmaceutical Potential

The α-keto ester functional group is a crucial component in many biologically active molecules and serves as a precursor for important compounds like α-hydroxy acids and α-amino acids. nih.gov While specific biological data on this compound is not extensively documented, the broader class of benzoylformate and α-keto ester derivatives shows significant potential in medicinal chemistry.

Future research should systematically screen this compound and its derivatives for various biological activities. α-Ketoamides, which are structurally related, have shown better pharmacokinetic properties than α-keto esters, such as enhanced stability towards plasma esterases. nih.govacs.org This suggests that while this compound itself may have certain biological activities, it could also serve as a valuable synthon for producing more stable and potent α-ketoamide drug candidates.

Derivatives of benzofuran, which can be synthesized from related starting materials, exhibit a wide spectrum of biological activities including anticancer, antibacterial, antifungal, and neuroprotective properties. nih.govnih.gov The α-ketoamide motif is present in natural products with immunosuppressant activity and has been targeted for developing inhibitors for enzymes like lipases, which are involved in fat digestion and are a target for anti-obesity drugs. nih.gov The structural similarity of this compound to these active compounds makes it a prime candidate for further investigation.

Potential Biological TargetRationale for InvestigationRelated Compound Class
LipasesThe α-keto ester can mimic the natural substrate of lipases.α-Ketoamides nih.gov
CholinesterasesBenzofuranyl derivatives have shown inhibitory activity.Benzofurans nih.gov
Cancer Cell LinesBenzo[b]furan derivatives have demonstrated antitumor properties.Benzo[b]furans nih.gov
Various PathogensBenzofuroxan derivatives exhibit antibacterial and antifungal activity.Benzofuroxans researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. core.ac.ukresearchgate.net The synthesis of α-keto esters is well-suited for this technological shift.

Future research will likely focus on developing robust, multi-step continuous flow systems for the production of this compound and its derivatives. acs.org Such systems can integrate reaction and purification steps, for instance, by using immobilized reagents and scavengers in a "catch and release" protocol. core.ac.ukresearchgate.net This approach allows for the clean synthesis of α-keto esters without the need for traditional work-up procedures. core.ac.uk

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time reaction monitoring, represent the next frontier. rsc.orgyoutube.com These "self-driving" laboratories can autonomously explore reaction conditions to find optimal synthetic routes. youtube.com Integrating the synthesis of this compound into such a platform would enable rapid optimization and the generation of a library of derivatives for biological screening.

Advanced Spectroscopic and In-Situ Characterization Methods

A thorough understanding of the structure and reaction dynamics of this compound is crucial for its development. While standard spectroscopic data exists for related compounds, detailed advanced characterization of this specific molecule is an area for future work.

Future research should include comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies to unambiguously assign all proton (¹H) and carbon (¹³C) signals. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would provide detailed structural insights. beilstein-journals.org

In-situ characterization methods are particularly powerful when combined with flow chemistry. Techniques such as in-line NMR or infrared (IR) spectroscopy can be used to monitor the progress of reactions for the synthesis of this compound in real-time. This allows for precise control over reaction parameters and a deeper understanding of reaction mechanisms.

Spectroscopic TechniqueInformation ProvidedApplication to this compound
¹H NMRInformation about the proton environment.To identify and quantify the aromatic and ethyl group protons. ucalgary.ca
¹³C NMRInformation about the carbon skeleton.To identify the carbonyl, aromatic, and aliphatic carbons. ucalgary.cahmdb.ca
2D NMR (HSQC, HMBC)Correlation between protons and carbons.To confirm the connectivity of the molecule and assign all signals unambiguously. beilstein-journals.org
In-situ IR/NMRReal-time monitoring of reaction progress.To optimize reaction conditions in flow synthesis and study reaction kinetics.

Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. youtube.com

Furthermore, the integration of ML algorithms with automated synthesis platforms creates a powerful feedback loop. The AI can design an experiment, the automated system can execute it, and the results can be used to retrain and improve the ML model. This iterative process can rapidly accelerate the discovery of new and improved methods for synthesizing this compound and its derivatives.

AI/ML ApplicationDescriptionPotential Impact on this compound
Reaction OptimizationUsing algorithms to find the best reaction conditions for yield and selectivity.Faster development of high-yielding synthetic routes. qu.edu.qa
Retrosynthesis PredictionAI suggests synthetic pathways to a target molecule.Discovery of novel and more efficient ways to synthesize the compound. youtube.com
Property PredictionPredicting the physicochemical and biological properties of derivatives.Prioritizing the synthesis of derivatives with high potential for specific applications.
Autonomous DiscoveryCombining AI with robotic systems for automated experimentation.Accelerated discovery of new reactions and optimized processes. youtube.com

Q & A

Q. What are the recommended synthetic routes for Ethyl 3,5-dimethylbenzoylformate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 3,5-dimethylbenzoylformic acid with ethanol under acidic catalysis. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use concentrated sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid for milder conditions.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FT-IR for carbonyl group disappearance .
  • Purification : Employ column chromatography with ethyl acetate/hexane (1:4) to isolate the ester.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethyl substitution).
  • ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm and aromatic carbons at δ 120–140 ppm .
    • IR : Identify ester C=O stretching at ~1720 cm⁻¹ and aromatic C-H bending near 800 cm⁻¹.
    • Mass Spectrometry : Validate molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethyl group) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical and electronic structure calculations .
  • Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy in energy calculations.
  • Applications :
  • Calculate HOMO-LUMO gaps to assess redox behavior.
  • Simulate infrared spectra for comparison with experimental data .

Q. What strategies are recommended for resolving contradictory crystallographic data in this compound derivatives?

  • Refinement Protocols : Use SHELXL for high-resolution data, adjusting thermal parameters (Uᵢ) and occupancy factors for disordered atoms .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 discrepancies.
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding or torsional angles .

Q. What are the key considerations for designing in vitro toxicological studies involving this compound, and how can exposure biomarkers be validated?

  • Cell Models : Use hepatic (HepG2) or renal (HEK293) cell lines to assess metabolic toxicity.
  • Biomarker Detection :
  • LC-MS/MS : Quantify metabolites like 3,5-dimethylbenzoic acid with isotopic internal standards.
  • Enzyme Assays : Monitor CYP450 activity (e.g., CYP3A4 inhibition) to evaluate metabolic interference .
    • Dose-Response Analysis : Apply Hill equation modeling to determine IC₅₀ values and non-linear regression for threshold effects.

Methodological Guidance for Data Interpretation

  • Contradictory Reactivity Data :
    If ester hydrolysis rates conflict across studies, compare solvent polarity (e.g., water vs. DMSO) and pH effects using Hammett plots or Brønsted analyses .
  • Computational-Experimental Mismatches :
    Re-optimize DFT geometries with dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in bulky substituents .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.